1,5-dimethyl-2,3-dihydro-1H-indole-2-thione
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Overview
Description
1,5-dimethyl-2,3-dihydro-1H-indole-2-thione is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a thione group at the second position and two methyl groups at the first and fifth positions, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives, including this compound, are known to have a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-dimethyl-2,3-dihydro-1H-indole-2-thione can be synthesized through various methods. One common approach involves the reaction of 1,5-dimethyl-2,3-dihydro-1H-indole with sulfur or sulfur-containing reagents under specific conditions . The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the formation of the thione group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-2,3-dihydro-1H-indole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted indole derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and indole derivatives.
Biology: The compound exhibits biological activities such as antimicrobial and antiviral properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-indole-2-thione: Similar structure but lacks the additional methyl group at the fifth position.
1,5-dimethyl-1H-indole-2-thione: Similar structure but lacks the dihydro group at the second and third positions.
Uniqueness
1,5-dimethyl-2,3-dihydro-1H-indole-2-thione is unique due to the presence of both the thione group and the specific methyl substitutions, which contribute to its distinct chemical and biological properties. These structural features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,5-dimethyl-3H-indole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-7-3-4-9-8(5-7)6-10(12)11(9)2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFKMMIGMRNGOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=S)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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